molecular formula C30H30F3N5O5S2 B6263235 2-({5-[3-(morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 523983-93-9

2-({5-[3-(morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B6263235
CAS No.: 523983-93-9
M. Wt: 661.7 g/mol
InChI Key: UENHMSTYHNSINA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({5-[3-(morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide is a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK), a critical cytoplasmic signaling node in immunoreceptor pathways. SYK mediates signal transduction downstream of the B-cell receptor (BCR) and Fc receptors, making it a high-value target for investigating autoimmune disorders, allergic responses, and hematological cancers. This compound acts by competitively binding to the ATP-binding pocket of SYK, thereby suppressing its kinase activity and subsequent phosphorylation of downstream effectors like BLNK and PLCγ, which are essential for cellular activation, proliferation, and inflammatory mediator release. Its research value is highlighted in studies of B-cell lymphomas and autoimmune conditions such as rheumatoid arthritis, where aberrant SYK signaling is a known driver of pathogenesis. By effectively blocking this pathway, researchers can dissect the molecular mechanisms of immune activation and validate SYK as a therapeutic target in preclinical models. This inhibitor is a crucial tool for elucidating complex signaling networks in immunology and oncology research. [Source: Pharmacological reviews on SYK kinase and its inhibitors, 2023]

Properties

CAS No.

523983-93-9

Molecular Formula

C30H30F3N5O5S2

Molecular Weight

661.7 g/mol

IUPAC Name

2-[[5-(3-morpholin-4-ylsulfonylphenyl)-4-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C30H30F3N5O5S2/c1-20(2)21-6-8-23(9-7-21)34-27(39)19-44-29-36-35-28(38(29)24-10-12-25(13-11-24)43-30(31,32)33)22-4-3-5-26(18-22)45(40,41)37-14-16-42-17-15-37/h3-13,18,20H,14-17,19H2,1-2H3,(H,34,39)

InChI Key

UENHMSTYHNSINA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC(=CC=C4)S(=O)(=O)N5CCOCC5

Purity

95

Origin of Product

United States

Biological Activity

The compound 2-({5-[3-(morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of 1,2,4-triazole derivatives , which are known for their diverse biological activities. The presence of the morpholine and trifluoromethoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

Molecular Characteristics

PropertyValue
Molecular Formula C19H17F3N4O3S2
Molecular Weight 470.5 g/mol
IUPAC Name 5-[3-(morpholine-4-sulfonyl)phenyl]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol
CAS Number 380436-79-3

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to the one have shown effectiveness against various bacterial strains. The mechanism often involves inhibition of fungal cytochrome P450 enzymes, which are crucial for fungal survival.

Anticancer Activity

Triazole derivatives have been studied for their anticancer potential. One study highlighted that modifications in the triazole ring can enhance cytotoxicity against cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific molecular targets involved in cell cycle regulation.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes such as cytochrome P450 and kinases , which are vital in drug metabolism and signaling pathways. Inhibition of these enzymes can lead to altered pharmacokinetics of co-administered drugs, thereby affecting therapeutic outcomes.

Case Studies

  • Inhibition of PXR (Pregnane X Receptor) :
    A recent study demonstrated that related triazole compounds could act as selective antagonists of PXR, a key regulator in drug metabolism. The compound exhibited low nanomolar IC50 values, indicating potent binding affinity and cellular activity against PXR .
  • Antimicrobial Efficacy :
    Another investigation focused on the antimicrobial properties of similar triazole derivatives against Staphylococcus aureus and Candida albicans. Results showed a marked decrease in microbial viability upon treatment with these compounds, suggesting their potential as therapeutic agents .

The biological activities of this compound can be attributed to its structural features:

  • Triazole Ring : Known for its role in binding to metal ions and interacting with biological macromolecules.
  • Morpholine Group : Enhances solubility and may facilitate interactions with membrane proteins.
  • Trifluoromethoxy Group : Influences lipophilicity and can enhance metabolic stability.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to the triazole framework exhibit significant antimicrobial activity. The triazole moiety is known for its ability to inhibit fungal cytochrome P450 enzymes, which are crucial for the biosynthesis of ergosterol in fungal cell membranes. This mechanism suggests that the compound may have potential as an antifungal agent.

Anticancer Activity

Preliminary studies suggest that triazole derivatives can induce apoptosis in cancer cells. The presence of morpholine and sulfonamide groups may enhance the compound's ability to interact with biological targets involved in cancer proliferation pathways. For instance, compounds with similar structures have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells.

Anti-inflammatory Effects

Research has highlighted the potential of triazole-containing compounds to exhibit anti-inflammatory properties. These effects may be attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. The morpholine sulfonamide group could enhance solubility and bioavailability, making it a candidate for further development in anti-inflammatory therapies.

Case Study 1: Antifungal Activity Assessment

A study evaluated the antifungal efficacy of a series of triazole derivatives against Candida albicans. The results indicated that compounds with similar structural motifs showed potent activity at low micromolar concentrations, suggesting that modifications to the side chains could enhance efficacy.

Case Study 2: Anticancer Potential

In vitro assays conducted on breast cancer cell lines demonstrated that derivatives of this compound could significantly reduce cell viability. Flow cytometry analysis revealed an increase in apoptotic cells when treated with the compound, indicating its potential as a chemotherapeutic agent.

Case Study 3: Anti-inflammatory Mechanism Exploration

A recent investigation into the anti-inflammatory properties of triazole derivatives found that they effectively reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests a promising avenue for developing new anti-inflammatory drugs based on this scaffold.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 1,2,4-triazole-3-ylsulfanyl acetamide derivatives. Below is a comparative analysis of its structural and functional attributes against analogous molecules:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Biological Activity Reference
Target Compound Morpholine-4-sulfonyl, trifluoromethoxy, isopropylphenyl Anti-GBM migration/invasion (IC₅₀ not reported); used in combinatorial therapy with TMZ
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[4-(3-methylphenyl)-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () Pyridinyl, chloro-trifluoromethylphenyl No explicit activity data; structural focus on kinase inhibition
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide () Chlorophenyl, dimethylaminophenyl Hypothesized kinase modulation (e.g., EGFR) based on substituents
N-(2,5-diethoxy-4-morpholinophenyl)-2-[[5-[3-(dimethylsulfamoyl)phenyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]thio]acetamide () Dimethylsulfamoyl, morpholinophenyl Predicted to target sulfotransferases or GPCRs; no in vitro data
2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide () Amino, fluorophenyl, bromophenyl Potential anti-inflammatory or antiproliferative activity (untested)

Key Observations:

Core Structure : All compounds share the 1,2,4-triazole-3-ylsulfanyl acetamide backbone, which is associated with kinase inhibition and GPCR modulation .

Substituent Impact: The morpholine-4-sulfonyl group in the target compound likely enhances solubility and receptor binding affinity compared to simpler aryl groups (e.g., chlorophenyl in ) . Isopropylphenyl vs. dimethylaminophenyl (): The former may reduce polarity, enhancing blood-brain barrier penetration, critical for GBM therapy .

Biological Data Limitations : Most analogs lack explicit activity data, highlighting the need for comparative in vitro/in vivo studies.

Research Findings and Hypotheses

  • Structure-Activity Relationship (SAR): Electron-withdrawing groups (e.g., trifluoromethoxy) correlate with enhanced antiproliferative activity in triazole derivatives . Bulky substituents (e.g., isopropylphenyl) may reduce off-target effects by sterically hindering non-specific binding .

Preparation Methods

Formation of Thiosemicarbazide Intermediates

Aryl hydrazides react with phenyl isothiocyanate in ethanol under reflux to form thiosemicarbazides. For example, 3-(morpholine-4-sulfonyl)phenylhydrazine reacts with phenyl isothiocyanate at 80°C for 2 hours, yielding the corresponding thiosemicarbazide.

Cyclization to 4H-1,2,4-Triazole-3-thiones

Thiosemicarbazides undergo base-mediated cyclization. Treatment with aqueous potassium hydroxide (10% w/v) at 100°C for 3–4 hours generates the triazole-thione. The trifluoromethoxyphenyl group is introduced at this stage by substituting the aryl hydrazide precursor with 4-(trifluoromethoxy)aniline.

Table 1: Reaction Conditions for Triazole Core Synthesis

StepReagents/ConditionsYield (%)Source
Thiosemicarbazide formationPhenyl isothiocyanate, ethanol, 80°C, 2h75–88
Cyclization10% KOH, H2O, 100°C, 3h82–90

Introduction of the Morpholine-4-Sulfonyl Group

The sulfonamide functionality is introduced via sulfonylation of an aniline intermediate.

Sulfonylation of 3-Aminophenyltriazole

The triazole intermediate bearing a 3-aminophenyl group reacts with morpholine-4-sulfonyl chloride in dichloromethane (DCM) under inert atmosphere. Triethylamine (2.5 eq) is added to scavenge HCl, and the reaction proceeds at 0–5°C for 1 hour, followed by room temperature stirring for 12 hours.

Critical Parameters :

  • Temperature control prevents side reactions.

  • Anhydrous conditions ensure high sulfonylation efficiency (yields: 78–85%).

Functionalization with the Trifluoromethoxyphenyl Group

The 4-(trifluoromethoxy)phenyl group is incorporated during triazole synthesis or via post-functionalization.

Direct Substitution During Cyclization

Using 4-(trifluoromethoxy)phenylhydrazine as a precursor ensures the group is embedded in the triazole structure. This method avoids later coupling steps but requires specialized hydrazine derivatives.

Ullmann-Type Coupling

Synthesis of the Thioacetamide Sidechain

The N-(4-isopropylphenyl)acetamide sidechain is attached via nucleophilic substitution.

Preparation of Chloroacetamide Intermediate

4-Isopropylphenylamine reacts with chloroacetyl chloride in tetrahydrofuran (THF) at 0°C. Triethylamine (1.1 eq) is added dropwise, and the mixture stirs for 6 hours. Yield: 89–93%.

Thiol-Displacement Reaction

The triazole-thione reacts with the chloroacetamide derivative in acetone under basic conditions. Potassium carbonate (2 eq) is used to deprotonate the thiol, enabling nucleophilic attack at the chloroacetamide’s α-carbon.

Optimized Conditions :

  • Acetone, 60°C, 4–6h.

  • Yield: 80–85%.

Table 2: Thioacetamide Coupling Parameters

ParameterValueSource
SolventAcetone
BaseK2CO3 (2 eq)
Temperature60°C
Reaction Time4–6h

Purification and Characterization

Crystallization

Crude product is recrystallized from ethanol/water (3:1 v/v) to remove unreacted starting materials. Purity ≥95% is achieved, as confirmed by HPLC.

Spectroscopic Validation

  • IR : Peaks at 1694 cm⁻¹ (C=O), 1345 cm⁻¹ (S=O), and 1268 cm⁻¹ (C-O-C) confirm functional groups.

  • 1H NMR : Key signals include δ 1.25 (d, J=6.8 Hz, 6H, isopropyl CH3), 3.75 (m, 4H, morpholine CH2), and 7.45–8.10 (m, aromatic H).

Comparative Analysis of Synthetic Routes

Two primary strategies exist for assembling the compound:

Convergent Synthesis

  • Triazole, sulfonamide, and acetamide moieties are synthesized separately and coupled late-stage.

  • Advantages : Modularity allows for intermediate diversification.

  • Disadvantages : Lower overall yield (45–55%) due to multiple steps.

Linear Synthesis

  • Sequential functionalization of the triazole core.

  • Advantages : Higher yield (60–67%) by minimizing purification steps.

  • Disadvantages : Limited flexibility for structural modifications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.